N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide
Overview
Description
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide is a chemical compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of an aminoethyl group, a chloro substituent at the 5-position, and a sulfonamide group at the 8-position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
CKI-7 is primarily known to inhibit several key proteins including Casein Kinase 1 (CK1) , Serum/Glucocorticoid Regulated Kinase (SGK) , p70 S6 Kinase (S6K1) , and Mitogen- and Stress-activated protein Kinase 1 (MSK1) . These proteins play crucial roles in various cellular processes such as cell cycle regulation, response to stress, and protein synthesis.
Mode of Action
CKI-7 interacts with its targets by binding to their active sites, thereby inhibiting their activity. It is known to inhibit SGK as potently as CK1 . The inhibition of these proteins leads to changes in the cellular processes they regulate.
Pharmacokinetics
Its solubility in water (>5 mg/ml) suggests that it may have good bioavailability .
Biochemical Analysis
Biochemical Properties
CKI-7 plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. It is known to inhibit not only CK1 but also SGK, S6K1, and MSK1 . These interactions influence various biochemical pathways and processes.
Cellular Effects
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide impacts various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to induce retinal cell differentiation from human embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) .
Molecular Mechanism
The molecular mechanism of action of CKI-7 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . By inhibiting key enzymes like CK1, SGK, S6K1, and MSK1, it can exert significant effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Nitration: The isoquinoline ring is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The amino group is then chlorinated to introduce the chloro substituent at the 5-position.
Sulfonation: The sulfonamide group is introduced by reacting the chlorinated isoquinoline with a sulfonating agent such as chlorosulfonic acid.
Aminoethylation: Finally, the aminoethyl group is introduced through a nucleophilic substitution reaction using ethylenediamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The sulfonamide group can be reduced to form sulfonic acid derivatives.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of the aminoethyl group.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Another aminoethyl derivative with different functional groups.
N-(2-Aminoethyl)-1-aziridineethanamine: A compound with a similar aminoethyl group but different ring structure.
Uniqueness
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isoquinoline backbone and the presence of both chloro and sulfonamide groups make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S/c12-10-1-2-11(18(16,17)15-6-4-13)9-7-14-5-3-8(9)10/h1-3,5,7,15H,4,6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKYMFFYOWUTKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1S(=O)(=O)NCCN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152934 | |
Record name | N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120615-25-0 | |
Record name | N-(2-Aminoethyl)-5-chloro-8-isoquinolinesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120615-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120615250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2-AMINOETHYL)-5-CHLOROISOQUINOLINE-8-SULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IE84W82O5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: CKI-7 is an ATP-competitive inhibitor of Casein Kinase 1 (CK1) []. It binds to the nucleotide-binding pocket of the enzyme, altering the conformation of the nucleotide-binding loop []. This binding prevents ATP from binding, thereby inhibiting the kinase activity of CK1 [, ]. Inhibition of CK1 by CKI-7 can lead to various downstream effects depending on the cellular context and the specific CK1 isoform targeted. Some observed effects include:
- Increased apoptosis: CKI-7 enhances TRAIL-induced apoptosis by promoting the recruitment of Fas-associated death domain and procaspase-8 to the death-inducing signaling complex [].
- Cell cycle arrest: CKI-7 induces S phase arrest and apoptotic cell death in leukemia cells [, ].
- Inhibition of receptor tyrosine kinase activity: CKI-7 inhibits the autophosphorylating activity of the β-platelet-derived growth factor receptor by promoting its serine phosphorylation [].
- Modulation of connexin-43 gap junction assembly: CKI-7 treatment leads to decreased gap junctional connexin-43, suggesting a role of CK1 in gap junction assembly [].
- Altered plant root development: In rice, CKI-7 treatment results in abnormal root development with fewer lateral and adventitious roots and shortened primary roots due to reduced cell elongation [].
ANone: The provided research papers primarily focus on the biological activity and target specificity of CKI-7. Information regarding its material compatibility, stability under various conditions, and broader applications outside biological contexts is not included in these papers.
A: CKI-7 itself does not possess catalytic properties. It acts as an inhibitor by binding to the active site of CK1, thus preventing the enzyme from catalyzing phosphorylation reactions [].
ANone: While the provided research extensively investigates the biological effects of CKI-7, they do not delve into computational chemistry studies, simulations, calculations, or QSAR model development for this compound.
ANone: The research papers primarily focus on the biological activity and target specificity of CKI-7. Information regarding its stability under various conditions, formulation strategies, and efforts to enhance its stability, solubility, or bioavailability is not provided.
A: CKI-7 emerged as a valuable tool for studying CK1 following its synthesis and identification as a selective inhibitor []. Key milestones include:
- Initial discovery and characterization: CKI-7 was identified as a potent and selective inhibitor of CK1 [, ].
- Elucidation of its mechanism of action: Research revealed that CKI-7 acts as an ATP-competitive inhibitor, binding to the nucleotide-binding pocket of CK1 [, ].
- Application in diverse biological contexts: Studies have utilized CKI-7 to investigate the roles of CK1 in various cellular processes, including signal transduction, apoptosis, cell cycle regulation, circadian rhythm, and plant development [, , , , , , , , , ].
ANone: The research on CKI-7 exemplifies cross-disciplinary collaboration, encompassing:
- Biochemistry: Characterizing the enzyme kinetics and inhibition mechanisms of CK1 [, ].
- Molecular Biology: Investigating the downstream effects of CK1 inhibition on gene expression and protein interactions [, ].
- Cell Biology: Examining the roles of CK1 in cellular processes like apoptosis, cell cycle progression, and signal transduction [, , , , ].
- Physiology: Understanding the implications of CK1 activity in organismal functions, such as plant development and circadian rhythm [, , ].
- Medicine: Exploring the therapeutic potential of CK1 inhibition in diseases like cancer [, ].
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